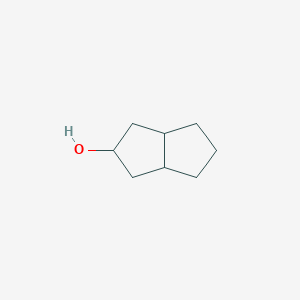

Octahydropentalen-2-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H14O |

|---|---|

Molecular Weight |

126.20 g/mol |

IUPAC Name |

1,2,3,3a,4,5,6,6a-octahydropentalen-2-ol |

InChI |

InChI=1S/C8H14O/c9-8-4-6-2-1-3-7(6)5-8/h6-9H,1-5H2 |

InChI Key |

WYZPLRUPKAGJSE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2CC(CC2C1)O |

Origin of Product |

United States |

Reaction Chemistry of Octahydropentalen 2 Ol and Its Structural Analogues

Electrophilic Additions to Unsaturated Octahydropentalene Precursors

The synthesis of functionalized octahydropentalene scaffolds frequently begins with unsaturated precursors, such as dihydropentalenes. The carbon-carbon double bond in these systems is susceptible to attack by electrophiles, initiating reactions that result in the formation of two new sigma bonds. libretexts.org This process is a cornerstone for introducing diverse functional groups onto the bicyclic frame.

Electrophilic addition reactions typically proceed through a two-step mechanism. libretexts.org Initially, the electron-rich π-bond of the alkene attacks an electrophile (E+), leading to the formation of a carbocation intermediate. libretexts.orgyoutube.com This intermediate is then attacked by a nucleophile (Nu-), completing the addition. The regioselectivity of this addition often follows Markovnikov's rule, where the electrophile adds to the carbon atom that results in the formation of the more stable carbocation. libretexts.orgyoutube.com Common electrophilic reagents include hydrogen halides (HX), halogens (X₂), and water or alcohols in the presence of an acid catalyst. researchgate.net

Mechanistic Studies of Halogenation Reactions

The halogenation of unsaturated octahydropentalene precursors, such as the reaction with bromine (Br₂) or chlorine (Cl₂), is a well-studied electrophilic addition. The mechanism does not typically proceed through a simple carbocation. Instead, it involves the formation of a cyclic halonium ion intermediate. masterorganicchemistry.comyoutube.com

The reaction is initiated by the alkene's nucleophilic attack on the halogen molecule, displacing a halide ion. youtube.com Simultaneously, a lone pair on the attacking halogen atom interacts with the other carbon of the former double bond to form a three-membered ring, the halonium ion. masterorganicchemistry.com This bridged intermediate is crucial in determining the stereochemical outcome of the reaction.

The second step involves the nucleophilic attack of the displaced halide ion on one of the carbons of the cyclic halonium ion. masterorganicchemistry.com This attack occurs from the face opposite to the bridging halogen atom, following an Sₙ2-like pathway. The result is a net anti-addition of the two halogen atoms across the double bond. masterorganicchemistry.com For example, the bromination of a precursor like cis-dihydropentalene would yield a racemic mixture of trans-dibromooctahydropentalene enantiomers.

| Precursor Alkene | Reagent | Key Intermediate | Product Stereochemistry |

| cis-Dihydropentalene | Br₂ | Cyclic Bromonium Ion | anti-addition |

| cis-Dihydropentalene | Cl₂ | Cyclic Chloronium Ion | anti-addition |

Nucleophilic Reactions at the Hydroxyl Center of Octahydropentalen-2-ol

The hydroxyl group of this compound is a key functional handle for further molecular elaboration. The lone pairs of electrons on the oxygen atom allow it to act as a nucleophile, participating in a variety of substitution reactions to form esters, ethers, and other derivatives.

Esterification and Etherification Reactions

Esterification is a fundamental transformation of alcohols. This compound can be converted to its corresponding esters through reaction with carboxylic acids or their derivatives. medcraveonline.com The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method. youtube.com Alternatively, for more sensitive substrates or to achieve higher yields, acyl chlorides or anhydrides can be used in the presence of a non-nucleophilic base like pyridine. medcraveonline.com

Etherification, the formation of an ether linkage, can be accomplished via methods like the Williamson ether synthesis. This involves deprotonating the hydroxyl group of this compound with a strong base (e.g., sodium hydride) to form a more potent nucleophile, the alkoxide. This alkoxide is then reacted with an alkyl halide in an Sₙ2 reaction to yield the corresponding ether.

| Reaction Type | Reagents | Product | General Conditions |

| Fischer Esterification | Acetic Acid (CH₃COOH) | Octahydropentalen-2-yl acetate | H₂SO₄ (catalyst), Heat |

| Acylation | Acetyl Chloride (CH₃COCl) | Octahydropentalen-2-yl acetate | Pyridine, Room Temperature |

| Williamson Etherification | 1. Sodium Hydride (NaH) 2. Methyl Iodide (CH₃I) | 2-Methoxyoctahydropentalene | Anhydrous THF |

Formation of Carbonate Derivatives for Subsequent Transformations

The hydroxyl group of this compound can be converted into a carbonate ester. This is typically achieved by reacting the alcohol with phosgene or a phosgene equivalent, such as triphosgene or a chloroformate ester (e.g., ethyl chloroformate), in the presence of a base. These carbonate derivatives are versatile intermediates in organic synthesis. They can serve as protecting groups for the alcohol or be utilized as activated leaving groups in substitution reactions, often demonstrating enhanced reactivity compared to the parent alcohol.

Molecular Rearrangement Reactions Involving Octahydropentalene Scaffolds

The rigid, strained nature of fused-ring systems like the octahydropentalene scaffold makes them susceptible to a variety of molecular rearrangements. These reactions, often driven by the release of ring strain or the formation of a more stable carbocation, can lead to significant and sometimes complex alterations of the carbon skeleton. Such rearrangements can be both a challenge and an opportunity in the synthesis of complex molecules, allowing for the construction of intricate architectures from simpler precursors.

Claisen Rearrangements in Octahydropentalene Synthesis

The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction and a prime example of a researchgate.netresearchgate.net-sigmatropic rearrangement. wikipedia.orgmasterorganicchemistry.com It involves the concerted reorganization of a six-atom chain in an allyl vinyl ether, which upon heating, rearranges to form a γ,δ-unsaturated carbonyl compound. masterorganicchemistry.comlibretexts.org This reaction is particularly useful in the stereocontrolled synthesis of complex cyclic systems.

In the context of octahydropentalene synthesis, the Claisen rearrangement can be employed to construct the bicyclic core. A common strategy involves preparing an allyl ether of a cyclopentene-based alcohol. When this precursor is heated, the researchgate.netresearchgate.net-sigmatropic rearrangement occurs, forming a new carbon-carbon bond that closes the second five-membered ring and establishes the octahydropentalene skeleton. The reaction proceeds through a highly ordered, chair-like transition state, which allows for the efficient transfer of stereochemical information from the starting material to the product. libretexts.org Several variations, such as the Johnson-Claisen and Ireland-Claisen rearrangements, offer different methods for generating the key rearranging intermediate and can provide access to ester or carboxylic acid functionalities directly. wikipedia.orglibretexts.org

| Claisen Variant | Key Reactants | Initial Product Type |

| Thermal Claisen | Allyl vinyl ether | γ,δ-Unsaturated aldehyde/ketone |

| Johnson-Claisen | Allylic alcohol, Orthoester | γ,δ-Unsaturated ester |

| Ireland-Claisen | Allylic acetate, Strong base, Silyl halide | γ,δ-Unsaturated carboxylic acid |

Wittig and Wittig-Still Rearrangements for Structural Diversification

The Wittig rearrangement and its variants are powerful tools in organic synthesis for inducing carbon-skeleton reorganizations. organic-chemistry.orgwikipedia.orgchemistnotes.com Specifically, the wikipedia.orgmasterorganicchemistry.com-Wittig rearrangement is a concerted, pericyclic process that transforms allylic ethers into homoallylic alcohols, often with a high degree of stereocontrol. wikipedia.org This reaction proceeds through a five-membered cyclic transition state after the formation of a carbanion intermediate adjacent to the ether oxygen, a process typically initiated by a strong base like an organolithium reagent. wikipedia.orgchemistnotes.com

For a molecule like this compound, this strategy would first involve its conversion to an appropriate allylic ether. Subsequent treatment with a strong base at low temperatures (to favor the wikipedia.orgmasterorganicchemistry.com-shift over the competing organic-chemistry.orgmasterorganicchemistry.com-rearrangement) would generate a carbanion. organic-chemistry.orgwikipedia.org This intermediate would then undergo the sigmatropic rearrangement to yield a new, rearranged bicyclic alcohol, effectively diversifying the original octahydropentalene framework by forming a new carbon-carbon bond.

A significant advancement in this area is the Wittig-Still rearrangement. This modification utilizes an α-alkoxystannane precursor. Treatment with an organolithium reagent, such as n-butyllithium, results in a transmetallation reaction to generate the key α-alkoxyorganolithium intermediate under much milder conditions and with greater control. organic-chemistry.orgorganic-chemistry.org This approach allows for the formation of carbanions that might be otherwise difficult to generate, expanding the scope of the rearrangement. organic-chemistry.org The reaction is known to be rapid and selective at low temperatures, typically below -60 °C. wikipedia.org

| Reaction Type | Key Precursor | Reagents | Key Intermediate | Product Type |

|---|---|---|---|---|

| wikipedia.orgmasterorganicchemistry.com-Wittig Rearrangement | Allylic Ether | Strong Base (e.g., n-BuLi), THF, <-60°C | α-alkoxy carbanion | Homoallylic Alcohol |

| wikipedia.orgmasterorganicchemistry.com-Wittig-Still Rearrangement | α-alkoxystannane | Organolithium (e.g., n-BuLi), THF, <-60°C | α-alkoxyorganolithium (via transmetallation) | Homoallylic Alcohol |

Wagner-Meerwein Rearrangements and Related Carbocation Chemistry

The Wagner-Meerwein rearrangement is a classic carbocation-mediated reaction involving a 1,2-migration of a hydride, alkyl, or aryl group to an adjacent carbocationic center. wikipedia.orgorganicchemexplained.com This process is fundamental in the chemistry of bicyclic systems, where it can lead to significant and sometimes complex skeletal reorganizations. thieme-connect.de In the context of this compound, which is based on the bicyclo[3.3.0]octane core, such rearrangements are highly plausible under acidic conditions.

Generation of the requisite carbocation from this compound can be achieved by protonating the hydroxyl group to form an oxonium ion, which then departs as a water molecule. This leaves behind a secondary carbocation at the C-2 position of the bicyclo[3.3.0]octane skeleton. This carbocation can then undergo rearrangement driven by the formation of a more stable carbocation or the relief of ring strain. organicchemexplained.com

Potential rearrangement pathways for the 2-octahydropentalenyl cation include:

1,2-Hydride Shift: A hydrogen atom from an adjacent carbon (C-1 or C-3) migrates with its bonding pair of electrons to the C-2 carbocation, shifting the positive charge to that adjacent carbon.

1,2-Alkyl Shift (Ring Expansion/Contraction): A C-C bond of the fused ring system can migrate. For instance, the migration of the C1-C7a bond to C2 would result in a rearrangement to a different bicyclic system, such as a bicyclo[3.2.1]octane derivative. Such rearrangements in related bicyclic systems have been observed during solvolysis studies, where the departure of a leaving group generates a carbocation that subsequently rearranges. oup.comstir.ac.ukstir.ac.uk

The specific outcome of these rearrangements is often influenced by the stability of the intermediate and final carbocations, as well as the stereochemical alignment of the migrating group. thieme-connect.de

| Process | Initiation | Key Intermediate | Potential Migrating Group | Potential Outcome |

|---|---|---|---|---|

| Wagner-Meerwein Rearrangement | Acid-catalyzed dehydration of alcohol (loss of H₂O) | Secondary Carbocation | Hydride (H⁻) | Isomeric Carbocation |

| Wagner-Meerwein Rearrangement | Acid-catalyzed dehydration of alcohol (loss of H₂O) | Secondary Carbocation | Alkyl (C-C bond) | Rearranged Carbon Skeleton (e.g., bicyclo[3.2.1]octane) |

Derivatization Strategies for Specific Research and Application Needs

The secondary hydroxyl group of this compound serves as a versatile functional handle for a wide range of derivatization reactions. These modifications are crucial for altering the compound's physical and chemical properties, enabling its use in specific applications, or preparing it for further synthetic transformations. researchgate.netlibretexts.org

Common derivatization strategies include:

Esterification: The alcohol can be readily converted to its corresponding esters through reaction with acyl chlorides (e.g., Acetyl Chloride) or carboxylic anhydrides in the presence of a base. This is a standard method for protecting the hydroxyl group or for introducing specific functionalities. libretexts.org

Etherification: Formation of ethers, such as a methyl or benzyl ether, can be accomplished via the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form the alkoxide, followed by reaction with an alkyl halide. Ethers are generally more stable than esters and are often used as robust protecting groups in multi-step syntheses.

Oxidation: As a secondary alcohol, this compound can be oxidized to the corresponding ketone, Octahydropentalen-2-one. youtube.comkhanacademy.org A variety of reagents can accomplish this transformation, including chromium-based reagents like Pyridinium chlorochromate (PCC) or non-chromium alternatives such as the Swern or Dess-Martin periodinane oxidations. youtube.com The resulting ketone is a valuable intermediate, allowing for subsequent nucleophilic additions to the carbonyl carbon.

Tosylation: Reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine converts the hydroxyl group into a tosylate. This transforms the -OH into an excellent leaving group, facilitating subsequent nucleophilic substitution or elimination reactions.

These derivatization reactions are fundamental for the chemical manipulation of this compound and are widely applied to analogous bicyclic alcohols in synthetic chemistry. google.com

| Reaction Type | Typical Reagent(s) | Derivative Functional Group | Resulting Compound Name | Purpose |

|---|---|---|---|---|

| Esterification (Acetylation) | Acetyl Chloride / Pyridine | Acetate Ester | Octahydropentalen-2-yl acetate | Protection, Modify Polarity |

| Etherification (Methylation) | NaH, then Methyl Iodide | Methyl Ether | 2-Methoxyoctahydropentalene | Stable Protecting Group |

| Oxidation | PCC or Swern Reagents | Ketone | Octahydropentalen-2-one | Synthetic Intermediate |

| Tosylation | p-Toluenesulfonyl chloride / Pyridine | Tosylate Ester | Octahydropentalen-2-yl p-toluenesulfonate | Activate -OH as Leaving Group |

Stereochemical Analysis and Control in Octahydropentalene Systems

Investigations into Diastereoselectivity in Synthetic Routes

The synthesis of substituted octahydropentalenes, such as octahydropentalen-2-ol, often involves the reduction of a corresponding ketone, bicyclo[3.3.0]octan-2-one. The stereochemical outcome of such reactions is highly dependent on the steric and electronic environment of the carbonyl group, as well as the nature of the reducing agent. The approach of the hydride reagent can be directed to either the exo or endo face of the bicyclic system, leading to the formation of two diastereomeric alcohols.

A pertinent example illustrating diastereoselectivity is the reduction of bicyclo[3.3.0]octane-3,7-dione. The bicyclo[3.3.0]octane skeleton exists as a flattened V-shape, with the convex face termed exo and the concave face termed endo. Reduction of the diketone with a hydride reagent such as lithium aluminium hydride (LiAlH₄) occurs preferentially on the more sterically accessible exo face, resulting in the formation of the endo-alcohol. nih.gov In the case of the dione, this leads to a mixture of the endo,endo-diol and the endo,exo-diol. The stereoselectivity of this reduction is approximately 5:1 in favor of the endo,endo-diol, indicating a clear preference for hydride attack from the exo face for both carbonyl groups. nih.gov

| Reactant | Reducing Agent | Solvent | Diastereomeric Products | Diastereomeric Ratio |

| Bicyclo[3.3.0]octane-3,7-dione | Lithium aluminium hydride | Tetrahydrofuran (B95107) | endo,endo-3,7-diol and endo,exo-3,7-diol | ~5:1 |

Table 1: Diastereoselectivity in the reduction of bicyclo[3.3.0]octane-3,7-dione.

This inherent facial selectivity is a common feature in the synthesis of octahydropentalene derivatives and must be carefully considered when planning a synthetic route to a specific diastereomer. The choice of reducing agent can also influence the diastereomeric ratio. Bulkier reducing agents may exhibit higher diastereoselectivity due to more pronounced steric interactions.

Methodologies for Achieving High Enantioselectivity

The synthesis of enantiomerically pure octahydropentalene derivatives is crucial for their application in areas such as asymmetric catalysis and the synthesis of chiral natural products. Several methodologies have been developed to achieve high enantioselectivity, including the use of chiral building blocks, enzymatic resolutions, and asymmetric catalysis.

One effective strategy involves the synthesis of chiral building blocks from readily available optically active precursors. For instance, enantiomerically pure bicyclo[3.3.0]octane derivatives have been synthesized from achiral Cs-symmetric bicyclo[3.3.0]octane-2,8-dione through a diastereomeric resolution-selective deprotection method. nih.gov Another approach utilizes a Ti(II)-mediated tandem cyclization of a chiral precursor derived from commercially available optically active epichlorohydrin (B41342) to diastereoselectively provide a functionalized bicyclo[3.3.0]oct-1-en-3-one, which serves as a versatile chiral building block. acs.orgnih.gov

Enzymatic methods have also proven to be powerful tools for obtaining enantiomerically pure octahydropentalenols. Lipases, for example, can be used for the enantioselective hydrolysis of racemic acetates of bicyclo[3.3.0]octane derivatives. Pseudomonas fluorescens lipase (B570770) has been shown to be effective for the enantioselective hydrolysis of various mono- and diacetoxycyclopentanes. jst.go.jp For the bicyclo[3.3.0]octane system, porcine pancreatic lipase has been successfully employed to obtain optically pure compounds. researchgate.net

A specific example relevant to this compound is the resolution of racemic (±)-bicyclo[3.3.0]oct-6-en-endo-2-ol, an unsaturated precursor. This resolution can be achieved by esterification with an enantiomerically pure chiral acid, such as N-(2-naphthalenesulfonyl)-(R)-phenylalanyl chloride, followed by separation of the resulting diastereomeric esters and subsequent hydrolysis to afford the enantiopure alcohol. oup.com

| Racemic Substrate | Resolving Agent/Enzyme | Method | Outcome |

| (±)-bicyclo[3.3.0]oct-6-en-endo-2-ol | N-(2-naphthalenesulfonyl)-(R)-phenylalanyl chloride | Chemical Resolution | Separation of diastereomeric esters |

| (±)-bicyclo[3.3.0]octane trans-acetate | Porcine pancreatic lipase | Enzymatic Hydrolysis | Optically pure (+)-alcohol |

Table 2: Methodologies for achieving enantiopure bicyclo[3.3.0]octane derivatives.

Determination of Absolute Configurations of Octahydropentalene Derivatives

The unambiguous determination of the absolute configuration of chiral octahydropentalene derivatives is essential. A variety of spectroscopic and crystallographic techniques are employed for this purpose.

X-ray crystallography is considered the gold standard for determining the absolute configuration of a molecule, provided that a suitable single crystal can be obtained. nih.govnih.gov The diffraction pattern of the crystal allows for the precise determination of the spatial arrangement of all atoms in the molecule.

Chiroptical spectroscopic methods, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are powerful non-destructive techniques for determining the absolute configuration of chiral molecules in solution. The absolute configurations of several bicyclo[3.3.0]octane derivatives, including endo-bicyclo[3.3.0]octane-2,6-diol and endo-2,6-diacetoxybicyclo[3.3.0]octane, have been successfully determined using VCD in conjunction with density functional theory (DFT) calculations. researchgate.net By comparing the experimentally measured VCD spectrum with the theoretically calculated spectrum for a given enantiomer, the absolute configuration can be confidently assigned. Concerted ab initio DFT calculations of optical rotation and ECD have also been used to determine the absolute configurations of bicyclo[3.3.1]nonane diones, a related bicyclic system, demonstrating the power of these computational methods. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, can also be used to determine the absolute configuration, often through the use of chiral derivatizing agents or chiral solvating agents. The formation of diastereomeric derivatives can lead to discernible differences in the chemical shifts of specific protons, which can then be correlated to the absolute configuration. researcher.life

| Method | Principle | Application to Octahydropentalene Derivatives |

| X-ray Crystallography | Diffraction of X-rays by a single crystal | Provides unambiguous 3D structure and absolute configuration. nih.govnih.gov |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light | Determination of absolute configuration in solution by comparison with DFT calculations. researchgate.net |

| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized UV-Vis light | Used in conjunction with DFT calculations to assign absolute configuration. nih.gov |

| ¹H NMR Spectroscopy | Analysis of nuclear spin transitions in a magnetic field | Use of chiral derivatizing agents to form diastereomers with distinct NMR spectra. researcher.life |

Table 3: Techniques for the determination of absolute configuration.

Influence of Stereochemical Features on Octahydropentalene Molecular Architecture

The cis-octahydropentalene molecule is not rigid but rather fluxional, with the two cyclopentane (B165970) rings undergoing pseudorotation. biomedres.us This conformational flexibility is, however, restricted at the fused carbon atoms. In contrast, the trans isomer is much more rigid. This partial mobility of the cis-octahydropentalene framework can have significant implications for the biological activity of natural products containing this scaffold. biomedres.us

Conformational Analysis and Dynamics of Octahydropentalene 2 Ol

Elucidation of Pseudorotation and Fluxional Behavior in the Pentalene (B1231599) Core

The conformational dynamics of five-membered rings, such as those in the octahydropentalene core, are characterized by a phenomenon known as pseudorotation. wikipedia.org This process involves continuous out-of-plane motions of the carbon atoms, leading to the interconversion of various non-planar conformations, such as envelope and twist forms. wikipedia.org In the case of the cis-octahydropentalene core, which is more stable and common in nature than its trans counterpart, this fluxional behavior is retained. biomedres.us While the fusion of the two rings imparts some rigidity at the bridgehead carbons, the peripheral carbon atoms remain mobile, allowing the molecule to rapidly transition between a multitude of conformational states. biomedres.us This dynamic behavior is so pronounced that isolating a single conformational form is challenging, even at low temperatures. biomedres.us The concept of a spherical conformational landscape has been employed to visualize and comprehend these complex conformational interconversions in cis-octahydropentalene.

Mapping the Energy Landscapes of Octahydropentalene Conformers

The energy landscape of octahydropentalene is characterized by numerous local energy minima, corresponding to different stable or quasi-stable conformers, and the transition states that connect them. Computational studies have been instrumental in mapping this landscape and quantifying the relative energies of the various conformational forms.

Octahydropentalene can exist as two primary isomers: cis and trans, depending on the stereochemistry at the ring fusion. The cis isomer is significantly more stable than the trans isomer, with an energy difference of approximately 8 kcal/mol. biomedres.usbiomedres.us This marked difference in stability can be attributed to the severe ring strain in the trans-fused system. The geometry required to accommodate a trans fusion in a bicyclo[3.3.0]octane framework introduces substantial angle and torsional strain, making the trans isomer highly strained and less frequently encountered. biomedres.us

Within the more stable cis-octahydropentalene framework, several distinct classes of conformers have been identified through computational analysis. The most stable among these are the double envelope (cEE) forms. biomedres.us At higher energy levels are the envelope-half-chair (cEHC) and the double half-chair (cHCHC) conformers. biomedres.us The relative energies of these conformational classes, with the cEE3 conformer as the reference point, are detailed in the table below.

| Conformational Class | Relative Energy (kcal/mol) |

|---|---|

| Double Envelope (cEE) | 0.0 - 2.0 |

| Envelope-Half-Chair (cEHC) | ~2.5 - 4.0 |

| Double Half-Chair (cHCHC) | ~4.5 - 6.8 |

Among the double envelope forms, there are conformers with C2 symmetry, which are of particular interest. biomedres.us The energy differences between these conformers highlight the delicate balance of torsional strain, steric hindrance, and angle strain that dictates the conformational preferences of the octahydropentalene core.

Conformational Preferences in Fused Ring Systems and their Implications

The conformational preferences of the octahydropentalene core have significant implications for the structure and function of molecules in which this motif is present. In many natural products, the cis-octahydropentalene skeleton is observed to adopt specific conformations. biomedres.us For instance, the cEE3 conformer is a major conformation and is thought to be associated with higher biomedical activity in certain natural products. biomedres.us The partial mobility of the cis-octahydropentalene system can profoundly affect the biological properties of these molecules by influencing how they interact with biological targets. biomedres.us

Impact of Substituent Effects on Octahydropentalene Conformational Dynamics

The introduction of substituents, such as the hydroxyl group in octahydropentalen-2-ol, can influence the conformational dynamics of the pentalene core. The position and orientation of the substituent can alter the relative energies of the different conformers and may favor certain conformations over others. For example, a bulky substituent will generally prefer an equatorial position to minimize steric interactions.

In the case of this compound, the hydroxyl group can engage in intramolecular hydrogen bonding, which could further stabilize specific conformers. The conformational flexibility of the octahydropentalene core and the influence of substituent effects on orbital energies are important considerations. smolecule.com Studies on substituted octahydropentalene systems have shown that both enthalpy and entropy effects, influenced by the substituents, play crucial roles in the dynamics and stability of the molecule. beilstein-journals.org For instance, in 2,5-disubstituted octahydropentalenes, intramolecular hydrogen bonding between hydroxyl groups has been shown to stabilize certain conformers. manchester.ac.uk

Advanced Applications and Research Horizons of Octahydropentalen 2 Ol Scaffolds

Role as Key Intermediates in Complex Natural Product Synthesis

The rigid and sterically defined structure of the octahydropentalene core makes it an ideal starting point for assembling the complex polycyclic architectures found in many natural products. semanticscholar.orgopenaccessjournals.comnih.gov Chemists utilize this scaffold to navigate the challenges of stereocontrol and ring formation inherent in total synthesis.

The presilphiperfolanols are a family of sesquiterpenes characterized by a compact and highly strained tricyclo[5.3.1.04,11]undecane skeleton. scholaris.canih.gov This structure contains five contiguous stereocenters and two all-carbon quaternary centers, presenting a significant synthetic challenge. scholaris.canih.gov The octahydropentalene (bicyclo[3.3.0]octane) framework serves as a crucial precursor for constructing the strained trans-fused 5-membered rings within the presilphiperfolanol core. researchgate.net

Several synthetic strategies have been developed to access these complex molecules, often relying on the strategic manipulation of octahydropentalene-based intermediates. One notable approach involves a Pd-catalyzed tandem cyclization, which not only establishes the requisite 1,3-trans stereochemistry on one of the five-membered rings but also sets the stage for creating the highly strained 1,2-trans ring fusion of the final structure. researchgate.netsemanticscholar.org Other methods have employed radical polycyclization strategies and intramolecular olefinations to rapidly assemble the central bonds of the tricyclic core from functionalized cyclopentane (B165970) precursors, which ultimately form the octahydropentalene system. nih.gov The inherent ring strain of the presilphiperfolane skeleton makes these compounds important biosynthetic precursors that can rearrange into a diverse array of other terpenoid structures. scholaris.canih.gov

Table 1: Key Synthetic Strategies for Presilphiperfolanol Core Construction

| Synthetic Strategy | Key Transformation | Precursor Scaffold | Reference |

| Pd-Catalyzed Tandem Cyclization | Forms 1,3-trans stereochemistry and sets up 1,2-trans ring fusion. | Functionalized bicyclo[3.3.0]octane intermediate. | researchgate.netsemanticscholar.org |

| Radical Polycyclization | Rapid construction of central C-C bonds. | Cyclopentenone-derived intermediates. | nih.gov |

| Intramolecular Olefination | Formation of the tricyclic core via ring closure. | Functionalized pentenoic acid. | nih.gov |

| Gold(I) Catalyzed Cyclization | Tandem 5-exo-dig and formal [4+2] cyclization. | Acyclic precursor. | scholaris.ca |

Carbacyclin (B161070) and its analogues are stable prostacyclin mimics that are important for their cardiovascular properties. The synthesis of these molecules often hinges on the use of bicyclo[3.3.0]octane intermediates, which effectively replace the oxygen-containing tetrahydrofuran (B95107) ring of prostacyclin with a cyclopentane ring. Functionalized octahydropentalene derivatives serve as key building blocks for elaborating the characteristic side chains of carbacyclin and isocarbacyclin. For instance, the hydroboration-oxidation of (1α,3α,3aβ,6aβ)-1,2,3,3a,4,6a-Hexahydro-1,3-pentalenedimethanol derivatives provides strategically placed hydroxyl groups on the bicyclo[3.3.0]octane skeleton. researchgate.net These hydroxylated intermediates are then further modified to introduce the requisite α- and ω-side chains, leading to the final carbacyclin analogues. The stereochemical control afforded by the rigid bicyclic system is crucial for achieving the desired biological activity.

The utility of the octahydropentalene scaffold extends beyond the presilphiperfolanols and carbacyclins. Its structure is a recurring motif in a wide range of complex natural products. nih.govnih.gov The development of novel synthetic methods, such as cascade reactions, allows for the efficient one-pot construction of multiple rings, transforming simple octahydropentalene precursors into elaborate polycyclic systems. nih.gov Methodologies like the photoenolization/Diels-Alder (PEDA) reaction have been developed to construct fused or spiro polycyclic rings bearing quaternary carbon stereocenters, a common challenge in natural product synthesis. researchgate.netsemanticscholar.org The inherent structural features of octahydropentalene-based building blocks can be exploited to direct the stereochemical outcomes of these complex transformations, enabling access to topologically intricate molecules that would be difficult to synthesize otherwise. semanticscholar.org

Development of Octahydropentalene-Based Building Blocks for Materials Science

The principles of molecular design that make octahydropentalene derivatives valuable in synthesis also apply to materials science. upenn.eduillinois.edu By incorporating this rigid, bio-derivable scaffold into polymers, researchers can create materials with unique and enhanced properties.

There is a growing demand for polymers derived from sustainable, bio-based feedstocks to replace those derived from petroleum. google.comresearchgate.net Diols (compounds with two hydroxyl groups) are fundamental monomers for producing important classes of polymers, including polyesters and polyurethanes. specialchem.comnih.gov Bio-derived diols featuring rigid cyclic or bicyclic structures, such as those based on the octahydropentalene skeleton, are of particular interest. These rigid monomers can impart favorable properties to the resulting polymers, such as higher thermal stability and mechanical strength, compared to polymers made from linear, flexible diols. chemrxiv.orgwhiterose.ac.uk The synthesis of polymers from bio-based diols can be achieved through various methods, including thermal polycondensation and ring-opening metathesis polymerization (ROMP). nih.govrsc.org

The incorporation of rigid, bicyclic diols derived from octahydropentalene into polymer backbones is a promising strategy for creating high-performance materials. In polycarbonates and polyesters, such rigid units can significantly increase the glass transition temperature (Tg), enhancing the material's thermal stability and operational range. researchgate.netgoogle.com The defined stereochemistry of the octahydropentalene-diol can lead to polymers with greater crystallinity and improved mechanical properties, such as stiffness and tensile strength. These enhanced characteristics make such polymers suitable for applications requiring durability and resistance to deformation at elevated temperatures. Research in this area focuses on synthesizing polyesters from rigid, glucose-derived secondary diols, demonstrating that overcoming the lower reactivity of these monomers can lead to fully bio-based, high-molecular-weight polymers with superior properties. researchgate.net

Table 2: Potential Impact of Octahydropentalene-Diol Monomers on Polymer Properties

| Polymer Property | Influence of Rigid Bicyclic Diol | Rationale |

| Glass Transition Temp. (Tg) | Increase | Reduced chain mobility due to the rigid scaffold. |

| Thermal Stability | Increase | Higher energy required to induce segmental motion. |

| Mechanical Strength | Increase | Stiff backbone structure enhances resistance to deformation. |

| Crystallinity | Potentially Increased | Regular, stereodefined structure can facilitate ordered chain packing. |

| Bio-Based Content | Increase | Monomer can be derived from renewable feedstocks. |

Functionalization for Targeted Molecular Research

The functionalization of the octahydropentalen-2-ol scaffold is a key strategy for transforming this simple bicyclic alcohol into highly specific molecules for targeted research. The hydroxyl group at the C-2 position serves as a versatile anchor point for the introduction of a wide array of chemical moieties. This process of chemical modification is central to the field of medicinal chemistry, where natural product skeletons are often decorated to enhance potency, selectivity, or to create chemical probes for studying biological systems. mdpi.com

The inherent stereochemistry of the octahydropentalene core, particularly the cis-fused isomer which is significantly more stable than the strained trans-isomer, provides a rigid framework that can be exploited in drug design. biomedres.us By appending different functional groups to this scaffold, researchers can design molecules that are tailored to interact with specific biological targets, such as enzymes or receptors. The goal is to create molecules with novel or improved biological activities for therapeutic purposes or as tools for chemical biology. nih.govucsd.edu

The synthesis of functional molecules from the this compound core is a cornerstone of its application in molecular research. While specific, widely-commercialized ligands derived directly from this compound are not extensively documented in mainstream literature, the principles of organic and medicinal chemistry provide a clear pathway for their creation. The octahydropentalene scaffold belongs to the broader class of terpenoids, which are known to be a source of ligands for nuclear hormone receptors. nih.gov These receptors are crucial targets in drug discovery, and the unique three-dimensional shape of the octahydropentalene core makes it an attractive, non-steroidal scaffold for designing novel modulators. nih.govotavachemicals.com

The synthetic strategy involves using the hydroxyl group of this compound as a reactive site for coupling with other molecules or for conversion into other functional groups. For example, the alcohol can be converted into an ether, ester, or amine, or it can be oxidized to a ketone, providing a new site for further reactions. These modifications allow for the attachment of pharmacophores, fluorescent probes, or affinity tags.

Table 1: Potential Functional Molecules Derived from this compound

| Molecule Type | Synthetic Strategy | Potential Research Application |

|---|---|---|

| Enzyme Inhibitors | Esterification or etherification to introduce groups that mimic a substrate's transition state or bind to the active site. | Studying enzyme mechanisms; therapeutic intervention. semanticscholar.orgsigmaaldrich.com |

| Nuclear Receptor Ligands | Attachment of moieties known to interact with the ligand-binding domains of nuclear receptors. | Modulating gene transcription; treating metabolic diseases or cancer. nih.govresearchgate.net |

| Fluorescent Probes | Covalent attachment of a fluorophore (e.g., coumarin, BODIPY) via the hydroxyl group. | Visualizing biological processes and molecular tracking in cells. nih.govrsc.org |

| Chemical Biology Probes | Introduction of reactive groups for target identification or affinity tags for pull-down assays. | Identifying protein binding partners and elucidating molecular pathways. mit.edu |

This strategic functionalization allows researchers to systematically explore the structure-activity relationships (SAR) of new compounds, optimizing their interaction with a biological target to achieve a desired effect.

Future Directions and Emerging Research Areas for this compound

The future of research involving the this compound scaffold is focused on expanding its chemical diversity and complexity through innovative synthetic and computational methods. The aim is to unlock new applications in materials science and medicine by creating next-generation molecules with precisely controlled properties.

The development of efficient and stereoselective methods to construct the octahydropentalene core is a primary area of ongoing research. While classical methods exist, newer strategies are being explored to improve yield, reduce step counts, and allow for more diverse substitutions.

One powerful method for constructing the fused five-membered ring system is the Pauson-Khand reaction , a formal [2+2+1] cycloaddition that combines an alkene, an alkyne, and carbon monoxide to form a cyclopentenone. This reaction has been instrumental in the total synthesis of natural products containing the octahydropentalene core, such as (-)-pentalenene. biomedres.us Additionally, biological and biomimetic approaches are emerging as a frontier. For instance, the enzyme pentalenene (B1246303) synthase masterfully catalyzes the cyclization of the linear precursor farnesyl diphosphate (B83284) into the complex tricyclic pentalenene, offering insights into how nature constructs this scaffold. repec.org Understanding such enzymatic mechanisms could pave the way for novel biocatalytic or chemoenzymatic routes to this compound and its derivatives.

Table 2: Comparison of Synthetic Methodologies for the Octahydropentalene Core

| Methodology | Description | Advantages | Challenges |

|---|---|---|---|

| Intramolecular Aldol/Michael Reactions | Stepwise ring closure of a suitable acyclic precursor. | Well-established, predictable reactivity. | Can require multiple steps and protecting groups. |

| Pauson-Khand Reaction | Cobalt- or rhodium-catalyzed cycloaddition. | High convergence, rapid complexity generation. | Requires transition metal catalysts, functional group tolerance can be an issue. |

| Ring-Opening Ring-Closing Metathesis (RORCM) | Isomerization of strained bicyclic systems using ruthenium catalysts. | Access to diverse derivatives. | Enantioselectivity can be moderate in some cases. |

| Enzymatic Cyclization | Use of enzymes like pentalenene synthase to perform the key cyclization. repec.org | Extremely high stereoselectivity, environmentally benign. | Substrate scope is often limited, enzyme availability and stability. |

Future research will likely focus on developing catalytic asymmetric versions of these reactions to directly produce enantiomerically pure octahydropentalene scaffolds, which is critical for pharmaceutical applications.

Beyond creating the core, advanced strategies for its functionalization are critical for diversifying the range of accessible molecules. A major emerging area is late-stage C-H functionalization . This approach allows for the direct conversion of carbon-hydrogen bonds, which are ubiquitous on the scaffold, into new functional groups (like C-C, C-O, or C-N bonds). This strategy avoids lengthy synthetic sequences that often require pre-functionalized starting materials and can provide access to previously hard-to-reach molecular analogues. For related terpenoid skeletons, directed C-H oxidation has been used to install hydroxyl groups at specific positions, a strategy directly applicable to the octahydropentalene core.

Another sophisticated approach is the use of asymmetric deprotonation/alkylation . This method can selectively functionalize positions adjacent to a carbonyl group (if the this compound is first oxidized to the corresponding ketone), allowing for precise control over the stereochemistry of the newly introduced substituent. These advanced methods are essential for creating libraries of complex and diverse octahydropentalene derivatives for screening in drug discovery programs.

Computational chemistry is becoming an indispensable tool for accelerating the discovery and design of novel octahydropentalene-based molecules. nih.gov A deep understanding of the scaffold's conformational preferences is essential for rational drug design, as the three-dimensional shape of a molecule dictates its ability to bind to a biological target. biomedres.usbiomedres.us

Researchers use computational methods like Density Functional Theory (DFT) to model the structure and energetics of different conformations of the octahydropentalene system. biomedres.us For example, studies on cis-octahydropentalene have been performed using the Gaussian 09 software package to analyze its complex conformational landscape, revealing the existence of multiple low-energy shapes such as double-envelope and envelope-half-chair forms. biomedres.us This conformational flexibility, or "partial mobility," can have profound effects on the biological properties of natural products containing this core. biomedres.us

This computational insight is the first step in structure-based drug design . By understanding the stable conformations of the scaffold, scientists can design derivatives with functional groups positioned to optimize interactions with a protein's binding site. Molecular docking and molecular dynamics simulations can then be used to predict the binding affinity and mode of these designed molecules, prioritizing the most promising candidates for chemical synthesis and biological testing. nih.govscispace.com This in silico approach significantly reduces the time and cost associated with traditional trial-and-error screening.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.